Home > Products > Screening Compounds P127510 > 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide
4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide - 1797873-13-2

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide

Catalog Number: EVT-3077067
CAS Number: 1797873-13-2
Molecular Formula: C23H26N4O2
Molecular Weight: 390.487
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nilotinib (4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide)

Compound Description: Nilotinib is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). It functions by binding to the inactive conformation of the BCR-ABL tyrosine kinase, preventing its activation and subsequent signaling, which is essential for the proliferation of CML cells. []

Relevance: Nilotinib shares several key structural features with 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide, including the presence of an imidazole ring, a benzamide moiety, and a substituted phenyl ring. Both compounds also feature an aromatic nitrogen-containing heterocycle (pyrimidine in Nilotinib and piperidine in the target compound) linked to the benzamide nitrogen. These structural similarities suggest potential for similar biological activity, particularly in targeting kinases or other enzymatic pathways.

Imazodan (4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone)

Compound Description: Imazodan is a positive inotropic agent, meaning it increases the force of heart muscle contractions. Its mechanism of action involves selective inhibition of cardiac phosphodiesterase fraction III, an enzyme responsible for degrading cyclic AMP. By inhibiting this enzyme, Imazodan elevates cyclic AMP levels, leading to enhanced calcium influx and stronger cardiac contractions. []

Relevance: While Imazodan differs structurally from 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide in its core ring system (pyridazinone instead of benzamide), both compounds share the crucial 4-(1H-imidazol-1-yl)phenyl moiety. This shared fragment suggests that variations around this core structure can lead to diverse biological activities, expanding the potential pharmacological applications of compounds related to the target molecule.

CI-930 (5-methyl-4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone)

Compound Description: CI-930, a derivative of Imazodan, is a potent and selective inhibitor of cardiac type III phosphodiesterase (PDE III). By inhibiting PDE III, CI-930 increases intracellular cyclic AMP levels, enhancing myocardial contractility. It exhibits greater potency compared to Imazodan, suggesting that even minor structural modifications can significantly impact biological activity. []

Relevance: Similar to Imazodan, CI-930 shares the 4-(1H-imidazol-1-yl)phenyl structural motif with 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide. The presence of a methyl substituent at the 5-position of the pyridazinone ring in CI-930, compared to Imazodan, highlights the impact of substituent variations on both potency and selectivity towards specific isoforms of phosphodiesterase. This observation underscores the importance of exploring substituent modifications around the imidazole and benzamide core of the target compound for potential optimization of desired biological activity.

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating activity against both wild-type BCR-ABL and the clinically relevant T315I gatekeeper mutant. This kinase inhibitory activity makes it a potential therapeutic candidate for treating chronic myeloid leukemia (CML), including cases resistant to currently available tyrosine kinase inhibitors. []

Relevance: AKE-72 shares structural similarities with 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide in the benzamide core and the presence of a substituted piperazine ring linked to the benzamide nitrogen. While AKE-72 features an indazole moiety instead of imidazole, the overall structural resemblance suggests that exploring variations in the heterocyclic and linker regions of the target compound could lead to potent kinase inhibitors.

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. This compound has demonstrated significant antitumor activity in preclinical studies and is considered a promising candidate for treating CML, especially in patients who have developed resistance to other tyrosine kinase inhibitors. []

Relevance: AP24534 displays structural similarities with 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide by incorporating a benzamide core, a substituted piperazine ring attached to the benzamide nitrogen, and a trifluoromethyl group on the phenyl ring. The presence of an imidazo[1,2-b]pyridazine moiety in AP24534, compared to the imidazole ring in the target compound, highlights the potential for designing analogs with diverse heterocyclic systems while maintaining the core benzamide and piperazine pharmacophore for kinase inhibition.

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide

Compound Description: This compound was previously investigated as a potential antiasthma drug candidate. []

Relevance: This compound shares the 4-(1H-imidazol-1-yl)phenyl structural motif with 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide. The presence of a thioether linkage in this compound, compared to the methylene linker in the target compound, highlights the potential for exploring bioisosteric replacements in that region to modulate physicochemical properties and potentially enhance activity or selectivity.

(E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid (Ozagrel)

Compound Description: Ozagrel is an antiplatelet drug that acts as a selective thromboxane A2 synthase inhibitor. By inhibiting this enzyme, Ozagrel prevents the formation of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This mechanism of action makes Ozagrel useful in preventing blood clot formation. []

Relevance: Ozagrel shares a significant structural resemblance to a portion of 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide. Both molecules possess the same 4-((1H-imidazol-1-yl)methyl)phenyl fragment. The difference lies in the acrylic acid group of Ozagrel, which replaces the benzamide and substituted piperidine moieties in the target compound. This structural comparison underscores how modifications to the core scaffold, particularly replacing the acidic group, can lead to diverse biological activities.

Overview

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes an imidazole ring and a piperidine moiety, which are known for their biological activity. The compound's unique arrangement of functional groups contributes to its pharmacological properties, making it a subject of interest in drug development.

Source

The compound is synthesized from commercially available precursors through various chemical reactions. Its structural components can be traced back to the synthesis of related compounds, which have been documented in scientific literature and databases such as PubChem and BenchChem.

Classification

This compound belongs to the class of benzamides, characterized by the presence of a benzene ring attached to an amide functional group. Additionally, the inclusion of an imidazole ring classifies it among heterocyclic compounds, which are often utilized in pharmaceuticals for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide typically involves several key steps:

  1. Formation of the Benzamide Core: The initial step involves synthesizing the benzamide core by reacting 4-(3-methoxypiperidin-1-yl)benzoic acid with an appropriate amine under dehydrating conditions.
  2. Introduction of the Imidazole Ring: The imidazole moiety is introduced via a nucleophilic substitution reaction where 1H-imidazole derivatives react with the benzamide intermediate.

Technical Details

The synthesis may require specific reaction conditions such as temperature control, solvent choice, and the use of catalysts to enhance yields and selectivity. For instance, methods like continuous flow synthesis are increasingly employed in industrial settings to improve efficiency and reduce waste.

Molecular Structure Analysis

Structure

The molecular structure of 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This indicates that the compound contains 19 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.

Data

Key structural data includes bond lengths and angles that can be elucidated through techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography. These techniques provide insights into the spatial arrangement of atoms within the molecule, crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide can participate in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation reactions using agents like potassium permanganate, leading to oxidized derivatives.
  2. Reduction: Reduction reactions can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: It can also engage in nucleophilic or electrophilic substitution reactions depending on the substituents present.

Technical Details

The specific conditions for these reactions, including temperature, solvent, and concentration, play a critical role in determining the outcome and yield of the desired products.

Mechanism of Action

Process

The mechanism of action for 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide involves its interaction with various molecular targets in biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

Data

Research indicates that compounds with similar structures often exhibit interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders or other conditions influenced by these pathways.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Assessed in various solvents to evaluate its potential for formulation in pharmaceutical applications.

Chemical Properties

Key chemical properties include:

  • Stability: Evaluated under different pH conditions and temperatures.
  • Reactivity: The compound's reactivity towards common functional groups is crucial for predicting its behavior in biological systems.

Relevant data from analytical techniques such as mass spectrometry and infrared spectroscopy help characterize these properties further.

Applications

Scientific Uses

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide has several potential applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting specific receptors or enzymes involved in disease processes.
  2. Pharmacology: The compound can be investigated for its pharmacological effects on neurotransmitter systems.
  3. Biological Research: It may act as a tool compound for studying biological pathways related to its molecular targets.
  4. Materials Science: Its unique structure could facilitate the development of novel materials with specific properties useful in various applications.

Properties

CAS Number

1797873-13-2

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide

Molecular Formula

C23H26N4O2

Molecular Weight

390.487

InChI

InChI=1S/C23H26N4O2/c1-29-22-3-2-13-27(16-22)21-10-8-20(9-11-21)25-23(28)19-6-4-18(5-7-19)15-26-14-12-24-17-26/h4-12,14,17,22H,2-3,13,15-16H2,1H3,(H,25,28)

InChI Key

KKPKFUBZPRHSOW-UHFFFAOYSA-N

SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.